molecular formula C19H27N3O B1238553 1-cyclohexyl-N-(3-methylbutyl)-5-benzimidazolecarboxamide

1-cyclohexyl-N-(3-methylbutyl)-5-benzimidazolecarboxamide

Cat. No.: B1238553
M. Wt: 313.4 g/mol
InChI Key: SLIIHTSTQKYFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-N-(3-methylbutyl)-5-benzimidazolecarboxamide is a member of benzimidazoles.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives : The compound has been utilized in the synthesis of various chemical derivatives. For instance, in the formation of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole and other related compounds through reactions involving benzamide oxime (Kawashima & Tabei, 1986).
  • Production of Adenines : It's also used in the production of adenines, a fundamental component of nucleic acids. This includes the synthesis of 9-cyclohexyl-N6-formyladenine and related compounds (Kadir, Shaw, & Wright, 1980).

Biological and Pharmacological Research

  • Antimicrobial and Cytotoxic Activity : Research indicates its derivatives exhibit antimicrobial and cytotoxic properties. For example, benzimidazole derivatives have shown notable antibacterial and cytotoxic activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
  • Cancer Treatment : The compound has been explored for its potential in cancer treatment. Specific derivatives like ABT-888 have shown efficacy in inhibiting PARP enzymes, critical in cancer treatment (Penning et al., 2009).

Novel Syntheses and Applications

  • Synthesis of Novel Compounds : It is pivotal in synthesizing new chemical structures such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
  • Development of Heterocyclic Compounds : The synthesis of novel heterocyclic compounds like benzimidazo[2,1-a]isoquinolines has been achieved using this compound. These have shown potential cytotoxic activities against certain cell lines (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).

Advanced Chemical Research

  • Exploration in Organic Chemistry : Its derivatives have been key in exploring new methods in organic synthesis, such as the synthesis of 1,3,5-oxadiazine derivatives, which are of interest due to their potential biological activity (Biointerface Research in Applied Chemistry, 2022).

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

1-cyclohexyl-N-(3-methylbutyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C19H27N3O/c1-14(2)10-11-20-19(23)15-8-9-18-17(12-15)21-13-22(18)16-6-4-3-5-7-16/h8-9,12-14,16H,3-7,10-11H2,1-2H3,(H,20,23)

InChI Key

SLIIHTSTQKYFDX-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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